5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is an organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a chloro and methoxy group, and a sulfonyl-ethyl linkage to a phenylpiperazine moiety, making it a versatile building block in synthetic chemistry.
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels in pancreatic beta cells .
Mode of Action
The increase in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .
Biochemical Pathways
As an intermediate in the synthesis of glyburide, it may be involved in the regulation ofinsulin secretion in pancreatic beta cells . The downstream effects of this pathway include the regulation of glucose metabolism in the body .
Result of Action
Considering its role as an intermediate in the synthesis of glyburide, it might contribute to theregulation of insulin secretion and thus play a role in the control of blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-phenylpiperazine.
Formation of Intermediate: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with 4-phenylpiperazine to yield 5-chloro-2-methoxy-N-(4-phenylpiperazin-1-yl)benzamide.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine, to introduce the sulfonyl-ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of 5-chloro-2-hydroxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide.
Reduction: The nitro group, if present in derivatives, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution of the chloro group can yield various substituted benzamides.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting central nervous system disorders.
Biological Studies: Used in studies investigating receptor-ligand interactions due to its structural similarity to various neurotransmitter analogs.
Industrial Applications: Employed as an intermediate in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(methylsulfonyl)ethyl)benzamide
- 5-chloro-2-methoxy-N-(2-(ethylsulfonyl)ethyl)benzamide
- 5-chloro-2-methoxy-N-(2-(phenylsulfonyl)ethyl)benzamide
Uniqueness
Compared to these similar compounds, 5-chloro-2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties. This structural feature enhances its potential as a lead compound in drug discovery, particularly for targeting central nervous system disorders.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-8-7-16(21)15-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLNLRFWBZJDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.